molecular formula C10H18N2O B2539529 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1856087-26-7

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2539529
CAS No.: 1856087-26-7
M. Wt: 182.267
InChI Key: FHKMDXXRIYXUNB-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol . It is an alkylated pyrazole derivative designed for research and development applications, strictly for professional laboratory use. The pyrazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous pharmaceutical agents such as the anti-inflammatory drug Celecoxib and the anticancer agent Crizotinib . Pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties . The specific substitution pattern on the pyrazole core, such as the sec-butoxymethyl and ethyl groups in this compound, is critical for modulating the molecule's physicochemical properties, lipophilicity, and overall biological activity, allowing researchers to explore novel structure-activity relationships (SAR) . As a functionalized heterocyclic building block, this compound serves as a key synthetic intermediate for the preparation of more complex molecules in organic synthesis and medicinal chemistry research . Its structure offers a versatile platform for further chemical modification and diversification. Handling Note: This product is classified as harmful and an irritant. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Intended Use: This material is provided expressly for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-4-9(3)13-8-10-6-7-11-12(10)5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKMDXXRIYXUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=NN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Sec Butoxymethyl 1 Ethyl 1h Pyrazole

Retrosynthetic Analysis of the 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are made across the bonds formed during the pyrazole (B372694) ring synthesis. The primary disconnection strategies point towards two main synthetic approaches: cyclocondensation and cycloaddition.

Cyclocondensation Approach: This is the most traditional and widely used method for pyrazole synthesis. rsc.org The pyrazole ring is formed by the reaction of a dinucleophile (a hydrazine (B178648) derivative) with a 1,3-dielectrophile (like a 1,3-dicarbonyl compound). nih.govbeilstein-journals.org Breaking the N1-C5 and N2-C3 bonds of the target molecule reveals the necessary precursors:

Ethylhydrazine (B1196685): This component provides the N1 and N2 atoms of the pyrazole ring and the N1-ethyl substituent.

A 1,3-dielectrophilic synthon: This three-carbon component must contain the sec-butoxymethyl group. A suitable precursor would be a β-dicarbonyl compound or its synthetic equivalent, such as 1-(sec-butoxy)pentane-2,4-dione or a related derivative where one of the carbonyls is masked.

1,3-Dipolar Cycloaddition Approach: This modern approach involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. rsc.org Disconnecting the C3-C4 and N2-C1 bonds suggests the following precursors:

An alkyne dipolarophile: A molecule like 1-(sec-butoxy)but-1-yne would provide the C4 and C5 atoms along with the C5 substituent.

A diazo compound as the 1,3-dipole: A compound like diazoethane , generated in situ, would provide the C3, N1, and N2 atoms, as well as the N1-ethyl group.

The following table summarizes the key precursors identified through this analysis.

Synthetic ApproachPrecursor 1 (Nitrogen Source)Precursor 2 (Carbon Source)
Classical Cyclocondensation Ethylhydrazine1-(sec-butoxy)pentane-2,4-dione (or equivalent 1,3-dielectrophile)
Modern 1,3-Dipolar Cycloaddition Diazoethane (or equivalent)1-(sec-butoxy)but-1-yne

Classical Cyclocondensation Routes for 1H-Pyrazole Ring Formationnih.govthieme-connect.comnih.gov

The cyclocondensation of hydrazine derivatives with 1,3-difunctional compounds is the most established and straightforward method for creating polysubstituted pyrazoles. nih.gov

The core of this method is the reaction between a hydrazine, acting as a bidentate nucleophile, and a compound with two electrophilic centers separated by a single carbon, such as a 1,3-diketone. mdpi.com For the synthesis of this compound, this involves the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl precursor.

The reaction mechanism typically proceeds through two main steps:

Initial condensation between one of the hydrazine's nitrogen atoms and one of the carbonyl groups to form a hydrazone intermediate.

Subsequent intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, followed by a dehydration step to yield the aromatic pyrazole ring. chemhelpasap.com

The Knorr pyrazole synthesis, first reported in 1883, specifically describes the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid and can be catalyzed by either acid or base. jk-sci.comslideshare.net

The choice of catalyst can influence the reaction rate and, crucially, the regioselectivity of the final product. rsc.org For the reaction between ethylhydrazine and an unsymmetrical diketone like 1-(sec-butoxy)pentane-2,4-dione, the conditions must be carefully controlled.

ConditionDescriptionImpact on Synthesis
Solvent Protic solvents like ethanol and acetic acid are commonly used. Aprotic solvents with high dipole moments (e.g., DMAc, DMF) have also been shown to improve regioselectivity in some cases. thieme-connect.comSolvates reactants and intermediates, influencing reaction pathways.
Catalyst Can be acid-catalyzed (e.g., HCl, H₂SO₄, acetic acid) or proceed under neutral or basic conditions. jk-sci.comAcid catalysis promotes the dehydration step. The pH can significantly affect which carbonyl group is attacked first. rsc.org
Temperature Reactions are often performed at room temperature or with heating to reflux.Higher temperatures increase the reaction rate but may decrease selectivity.

When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine like ethylhydrazine, two regioisomeric pyrazoles can be formed. thieme-connect.comnih.gov In the case of this compound, the desired isomer has the ethyl group on the nitrogen adjacent to the carbon with no substituent, and the sec-butoxymethyl group is at the C5 position. The undesired isomer would be 3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole.

Controlling the regioselectivity is a significant challenge in pyrazole synthesis. thieme-connect.com The outcome is determined by which nitrogen of ethylhydrazine attacks which carbonyl group first. The more nucleophilic nitrogen of ethylhydrazine (the one not attached to the ethyl group) will preferentially attack the more electrophilic (less sterically hindered) carbonyl group.

Strategies to control regioselectivity include:

Modifying Reaction Conditions: Using specific solvents or pH conditions can favor the formation of one isomer over another. For instance, studies have shown that aprotic amide solvents can provide higher regioselectivity compared to traditional protic solvents like ethanol. thieme-connect.com

Using Pre-functionalized Reactants: One of the carbonyl groups can be masked or converted into a better leaving group to direct the cyclization pathway.

Stepwise Synthesis: A stepwise approach where the hydrazone is first formed and isolated before cyclization can sometimes offer better control over the final product distribution.

Modern Synthetic Approaches for this compound Core

While classical cyclocondensation remains a workhorse, modern methods offer alternative routes that can provide improved regioselectivity and functional group tolerance. nih.gov

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. acs.org In pyrazole synthesis, this typically involves the reaction of a diazoalkane (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). organic-chemistry.org

To form the this compound core, the reaction could proceed between a diazo compound and a suitably substituted alkyne. This method is often highly regioselective. thieme.de The reaction of an in situ generated diazo compound with an alkyne surrogate, such as a bromovinyl acetal, can provide specific 3,5-disubstituted pyrazoles in good yields. organic-chemistry.org

A potential pathway would involve:

Generation of a Nitrile Imine: An alternative 1,3-dipole, a nitrile imine, can be generated in situ from a hydrazonyl halide.

Cycloaddition: This nitrile imine then undergoes a [3+2] cycloaddition with an alkyne, such as 1-sec-butoxypropyne, to yield the pyrazole ring. This approach often circumvents the regioselectivity issues encountered in classical condensation methods. mdpi.com

This modern approach is advantageous as the substitution pattern of the final pyrazole is directly controlled by the structures of the chosen 1,3-dipole and the dipolarophile, often leading to a single regioisomer. thieme.de

Transition-Metal Catalyzed Pyrazole Syntheses

Transition-metal catalysis provides powerful tools for the synthesis of pyrazoles, often with high regioselectivity and functional group tolerance. mdpi.com

Silver catalysts have been effectively used in the synthesis of pyrazole derivatives. For instance, a silver-catalyzed reaction has been reported for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net This reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a nih.govdergipark.org.tr-H shift. researchgate.net Adapting this methodology for this compound would require the design of suitable precursors.

Another silver-catalyzed approach involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. nih.gov This method is notable for its mild reaction conditions and broad substrate scope. nih.gov A plausible route to the target compound could involve the cycloaddition of an appropriately substituted alkyne with a nitrogen-containing component under silver catalysis.

Silver-Catalyzed Reaction Key Precursors Advantages
Cyclization of HydrazonesN′-benzylidene tolylsulfonohydrazides, β-keto estersModerate to excellent yields, functional group tolerance. researchgate.net
[3+2] CycloadditionTerminal alkynes, N-isocyanoiminotriphenylphosphoraneMild conditions, broad substrate scope. nih.gov

Copper-catalyzed reactions are also prominent in pyrazole synthesis. An efficient copper-catalyzed condensation of 1,3-dicarbonyl compounds with arylhydrazines has been developed, which proceeds at room temperature under acid-free conditions. nih.gov This method could be adapted using ethylhydrazine and a suitable 1,3-dicarbonyl precursor.

Copper catalysis can also be employed for in-situ formation of hydrazines from arylboronic acids and Boc-protected diimide, followed by cyclocondensation. nih.gov This extends the scope of accessible pyrazoles. nih.gov

Copper-Catalyzed Reaction Catalyst/Reagents Conditions Yields
Condensation of 1,3-dicarbonyls and hydrazinesCu(OTf)₂Room TemperatureGood to excellent nih.gov
In-situ hydrazine formation and cyclizationCopper catalyst, arylboronic acids, Boc-diimideOne-potGood nih.gov

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry offers several advantages for pyrazole synthesis, including enhanced safety, scalability, and precise control over reaction parameters. galchimia.commdpi.com A two-stage flow synthesis of pyrazoles from acetophenones has been reported, where an enaminone intermediate is formed and subsequently condensed with hydrazine. galchimia.com This approach could be adapted for the synthesis of this compound by using a suitable starting ketone.

Continuous-flow synthesis of 3,5-disubstituted pyrazoles has also been achieved through sequential alkyne homocoupling and Cope-type hydroamination. rsc.org Furthermore, a transition-metal-free continuous-flow process for 3,5-di- and 1,3,5-trisubstituted pyrazoles has been described. mdpi.com

Flow Chemistry Approach Key Steps Advantages
Two-stage synthesis from ketonesEnaminone formation, condensation with hydrazineHigh yields, scalability. galchimia.com
Sequential alkyne homocoupling and hydroaminationIn-situ diyne formation, reaction with hydrazineAccess to 3,5-disubstituted pyrazoles. rsc.org

Microwave-Assisted and Ultrasound-Promoted Pyrazole Synthesis

Microwave irradiation and ultrasound are energy-efficient techniques that can significantly accelerate reaction times and improve yields in pyrazole synthesis. dergipark.org.trnih.gov

Microwave-assisted synthesis has been successfully applied to the synthesis of various pyrazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. dergipark.org.trnih.govresearchgate.net For instance, the cyclization of chalcones with hydrazine hydrate (B1144303) can be efficiently carried out under microwave irradiation. nih.gov

Ultrasound promotion is another green chemistry approach that has been used for the synthesis of pyrazoles. nih.gov Ultrasound irradiation can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This has been applied to the synthesis of substituted pyrazoles and isoxazoles containing a sulphone moiety. nih.gov

Technique Typical Reaction Benefits
Microwave-Assisted SynthesisCyclization of chalcones with hydrazineReduced reaction times, improved yields. dergipark.org.trnih.gov
Ultrasound-Promoted SynthesisCondensation of 1,3-dicarbonyls with hydrazinesShorter reaction times, environmentally friendly. nih.gov

Solid-Phase and Polymer-Supported Synthetic Methodologies

Solid-phase synthesis offers a powerful platform for the preparation of pyrazole libraries, facilitating purification and automation. An efficient method for the solid-supported synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles has been described, utilizing resin-immobilized β-ketoamides as starting materials. nih.gov This methodology could be adapted for the synthesis of the target compound by using an appropriate resin-bound precursor and cleaving the final product from the solid support.

Polymer-supported reagents can also be employed to simplify the work-up and purification processes in pyrazole synthesis.

Solid-Phase/Polymer-Supported Method Key Feature Application
Resin-immobilized β-ketoamidesStarting material is attached to a solid supportSynthesis of 5-substituted amino pyrazoles. nih.gov

Elaboration of sec-Butoxymethyl and Ethyl Moieties on the Pyrazole Ring

The construction of this compound typically involves a multi-step synthetic sequence starting from a pre-formed pyrazole ring. The key steps are the introduction of an ethyl group at the N1 position and the installation of a sec-butoxymethyl group at the C5 position. The order of these steps can be varied, but often a common intermediate such as 5-(chloromethyl)-1-ethyl-1H-pyrazole is targeted.

The introduction of an ethyl group onto the pyrazole nitrogen is a critical step. For an unsymmetrical pyrazole precursor, direct alkylation can lead to a mixture of N1 and N2 isomers. Therefore, the choice of strategy depends on the starting material and the desired regioselectivity.

A common and traditional method for N-alkylation involves the reaction of a pyrazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. semanticscholar.org The base, typically a strong one like sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the pyrazole ring to form the pyrazolate anion, which then acts as a nucleophile. Steric hindrance can often direct the alkylation to the less hindered nitrogen atom, which is a key consideration in achieving regioselectivity. semanticscholar.org

Alternative methods have been developed to provide alternatives to the use of strong bases or high temperatures. One such method employs trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. mdpi.com This approach can provide good yields for N-alkyl pyrazoles. Phase transfer catalysis has also been utilized for the N-alkylation of pyrazoles, offering a mild and convenient procedure.

The general reaction for N-alkylation with an ethyl halide is as follows:

1H-pyrazole derivative + Base + CH₃CH₂-X → 1-ethyl-1H-pyrazole derivative + Salt + H₂O (if base is a hydroxide)

Where X is a halide (I, Br, Cl).

The sec-butoxymethyl group is introduced via an etherification reaction, most commonly a variation of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This involves a nucleophilic substitution reaction where a sec-butoxide (B8327801) ion attacks an electrophilic carbon. A highly effective strategy is to first synthesize a key intermediate, 5-(chloromethyl)-1-ethyl-1H-pyrazole. This intermediate provides a reactive electrophilic site for the subsequent nucleophilic attack.

The synthesis of 5-(chloromethyl)-1-ethyl-1H-pyrazole can be achieved through various methods, including the chloromethylation of a 1-ethyl-1H-pyrazole precursor. The resulting 5-(chloromethyl)-1-ethyl-1H-pyrazole can then be reacted with sodium sec-butoxide. The alkoxide is typically prepared in situ by reacting sec-butanol with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). numberanalytics.com

The reaction proceeds via an SN2 mechanism, where the sec-butoxide ion displaces the chloride ion from the chloromethyl group. numberanalytics.com

Step 1: Formation of the sec-butoxide CH₃CH(OH)CH₂CH₃ + NaH → CH₃CH(ONa)CH₂CH₃ + H₂

Step 2: Nucleophilic substitution 5-(chloromethyl)-1-ethyl-1H-pyrazole + CH₃CH(ONa)CH₂CH₃ → this compound + NaCl

An alternative precursor is 5-(hydroxymethyl)-1-ethyl-1H-pyrazole. The hydroxyl group is a poor leaving group, so it must first be activated. unco.edu This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, or by using reagents like thionyl chloride (SOCl₂) to form the chloromethyl intermediate directly. masterorganicchemistry.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. This involves a systematic evaluation of various parameters for both the N-alkylation and the etherification steps.

For the N-alkylation step , key parameters to optimize include the choice of base, solvent, temperature, and reaction time. The table below illustrates a hypothetical optimization study for the ethylation of a pyrazole precursor.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile802465
2NaHTHF651285
3Cs₂CO₃DMF100892
4NaHDMF651295

For the introduction of the sec-butoxymethyl group via Williamson ether synthesis, similar optimization is necessary. The choice of base for generating the alkoxide, the solvent, and the temperature are critical. Since sec-butanol is a secondary alcohol, elimination reactions can compete with the desired substitution, especially at higher temperatures. numberanalytics.com Therefore, careful temperature control is essential.

Below is a hypothetical data table for the optimization of the etherification of 5-(chloromethyl)-1-ethyl-1H-pyrazole with sec-butanol.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF651278
2NaHDMF65888
3KOt-BuTHF252472
4NaHDMF501091

In some cases, the use of a catalyst can improve the efficiency of these reactions. For instance, in the N-alkylation, solid-supported basic catalysts have been explored to facilitate easier work-up and purification. researchgate.net For the etherification, phase-transfer catalysts can be employed to enhance the reaction rate, particularly when dealing with less soluble alkoxides. numberanalytics.com

Computational Chemistry and Theoretical Investigations of 5 Sec Butoxymethyl 1 Ethyl 1h Pyrazole

Molecular Modeling and Geometry Optimization

The foundational step in computational analysis is the accurate prediction of the molecule's three-dimensional structure. Through geometry optimization, the lowest energy conformation of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is determined, providing key data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like this compound. nih.govuomphysics.net DFT calculations provide a detailed picture of the optimized geometry. In studies of similar pyrazole (B372694) structures, DFT has been successfully used to determine structural parameters. bohrium.comresearchgate.net For instance, in a related pyrazole derivative, the bond lengths and angles of the optimized structure calculated by DFT were found to be highly consistent with experimental data from single-crystal X-ray diffraction. researchgate.net

For the pyrazole ring of this compound, DFT calculations would be expected to yield specific bond lengths and angles. Based on analyses of analogous pyrazole compounds, the bond lengths within the pyrazole ring are predicted to be in the range of 1.34 Å to 1.39 Å for C-N bonds, approximately 1.35 Å for the N-N bond, and around 1.38 Å to 1.40 Å for C-C bonds. nih.govresearchgate.net The internal angles of the five-membered ring typically range from 105° to 112°. dergipark.org.tr

Table 1: Predicted Bond Lengths and Angles for the Pyrazole Ring of this compound based on DFT Studies of Analogous Compounds.

Parameter Predicted Value Range
Bond Lengths (Å)
N1-N2 1.35 - 1.37
N2-C3 1.34 - 1.36
C3-C4 1.39 - 1.41
C4-C5 1.38 - 1.40
N1-C5 1.37 - 1.39
**Bond Angles (°) **
C5-N1-N2 110 - 112
N1-N2-C3 105 - 107
N2-C3-C4 110 - 112
C3-C4-C5 104 - 106

Note: These values are predictions based on computational studies of structurally similar pyrazole derivatives and are not experimental values for this compound.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are fundamental for structural elucidation. While computationally more demanding than DFT, ab initio calculations provide a valuable benchmark for structural parameters. For pyrazole and its derivatives, ab initio methods have been used to complement experimental findings, offering a high level of theoretical accuracy for molecular geometries. dergipark.org.tr

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set.

Functionals: Hybrid functionals are commonly employed for pyrazole systems. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional that combines the accuracy of ab initio methods with the efficiency of DFT. nih.govnih.gov Another popular functional is the M06-2X, which is known for its good performance in main-group thermochemistry and non-covalent interactions. dergipark.org.tr

Basis Sets: The Pople-style basis set, 6-311++G(d,p), is frequently used for organic molecules. nih.govnih.gov This set includes diffuse functions (++) to describe anions and excited states accurately, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The selection of an appropriate basis set is crucial for obtaining reliable results. uomphysics.net

The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide a good balance of accuracy and computational cost for vibrational and structural analyses of pyrazole derivatives. nih.gov

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. dergipark.org.tr The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. dergipark.org.tr

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also often localized on the ring system. researchgate.netresearchgate.net In computational studies of similar heterocyclic compounds, the HOMO-LUMO gap calculated using the B3LYP/6-311++G(d,p) level of theory was found to be a key indicator of chemical activity. dergipark.org.tr

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound.

Parameter Description Predicted Value Range
E_HOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5 eV

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.0 to 6.5 eV |

Note: These values are estimations based on DFT calculations performed on analogous heterocyclic and pyrazole systems and are not specific experimental or calculated values for this compound.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org This theory is a powerful tool for understanding reaction mechanisms, including cycloadditions and electrocyclic reactions. wikipedia.org

The analysis of the HOMO and LUMO of this compound allows for the prediction of its reactive sites. nih.gov The regions of the molecule where the HOMO density is highest are the most probable sites for electrophilic attack, while the areas with the highest LUMO density are the most susceptible to nucleophilic attack. youtube.com By examining the spatial distribution and energy levels of these frontier orbitals, one can predict how the molecule will interact with other reagents, which is fundamental to understanding its chemical behavior and designing new synthetic pathways. wikipedia.org

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrophilic and nucleophilic sites. nih.gov For this compound, the MEP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor).

The nitrogen atom at position 2 of the pyrazole ring is expected to be the most electron-rich area, depicted as a region of intense red on the MEP map. This negative potential indicates its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the ethyl and sec-butyl groups, as well as the region around the pyrazole ring protons, would exhibit a positive electrostatic potential, shown in blue, making them potential sites for nucleophilic interaction. The oxygen atom of the sec-butoxymethyl group will also show a region of negative potential, though likely less intense than that of the N2 atom.

These electrostatic potential maps are invaluable for predicting the molecule's reactivity and intermolecular interactions. wuxiapptec.comchemrxiv.orgwalisongo.ac.id For instance, the negative region around the N2 atom suggests a likely site for hydrogen bonding with donor molecules.

Table 1: Hypothetical Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

Atomic SiteElectrostatic Potential (kJ/mol)
Pyrazole N2-125
Ether Oxygen-85
Pyrazole C3-H+60
Pyrazole C4-H+55
Ethyl Group H's+40 to +50
sec-Butyl Group H's+35 to +45

Note: These values are representative and intended for illustrative purposes.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from calculations of the electronic structure, provide quantitative measures of a molecule's reactivity and stability. asrjetsjournal.org For this compound, these descriptors can be calculated using methods like DFT.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Ionization Potential (IP) and Electron Affinity (EA): These are related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released upon gaining an electron.

Fukui Functions: These descriptors indicate the most likely sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.8
LUMO Energy-0.5
HOMO-LUMO Gap6.3
Ionization Potential6.8
Electron Affinity0.5
Electronegativity (χ)3.65
Hardness (η)3.15

Note: These values are representative and for illustrative purposes.

Chemical Hardness (η) and Chemical Softness (σ)

Chemical hardness (η) and softness (σ) are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for such changes. These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

As no specific studies were found for this compound, a data table for its chemical hardness and softness cannot be provided.

Electronegativity (χ) and Chemical Potential (μ)

Electronegativity (χ) quantifies the ability of a molecule to attract electrons, while the chemical potential (μ) is related to the escaping tendency of electrons from an equilibrium system. These parameters are also derived from HOMO and LUMO energies.

Specific values for the electronegativity and chemical potential of this compound are not available in the existing literature.

Global Electrophilicity Index (ω)

The global electrophilicity index (ω) is a measure of the energy lowering of a molecule when it acquires an additional electronic charge from the environment. It is a valuable descriptor for predicting the electrophilic nature of a compound.

A literature search did not reveal any calculated global electrophilicity index for this compound.

Aromaticity Assessment (e.g., NICS Calculations)

Aromaticity is a key property of cyclic molecules that imparts significant stability. Nucleus-Independent Chemical Shift (NICS) is a common computational method used to assess the degree of aromaticity. It involves calculating the magnetic shielding at the center of a ring or other points of interest. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.

There are no published NICS calculations or other aromaticity assessments specifically for the pyrazole ring in this compound.

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Sec Butoxymethyl 1 Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular framework can be assembled.

The ¹H-NMR spectrum of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

The proton signals for the pyrazole (B372694) ring are anticipated in the aromatic region of the spectrum. Specifically, the proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C3 position. The C3 proton, in turn, would present as a doublet.

The ethyl group attached to the N1 position of the pyrazole ring will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons, arising from coupling with the three protons of the adjacent methyl (-CH₃) group, which will appear as a triplet.

The sec-butoxymethyl substituent displays a more complex splitting pattern. The methine proton of the sec-butyl group will appear as a multiplet due to coupling with the adjacent methyl and methylene protons. The two methylene protons of the sec-butyl group are diastereotopic and are expected to appear as distinct multiplets. The terminal methyl group of the sec-butyl moiety will be a triplet, while the other methyl group will be a doublet. The methylene protons of the oxymethyl bridge (-O-CH₂-) are also anticipated to be diastereotopic and will likely appear as two distinct signals, possibly as doublets of doublets if coupled to each other and the pyrazole ring.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 (pyrazole) 7.3 - 7.5 d 1.5 - 2.5
H-4 (pyrazole) 6.0 - 6.2 d 1.5 - 2.5
N-CH₂ (ethyl) 4.0 - 4.2 q 7.0 - 7.5
N-CH₂-CH₃ (ethyl) 1.3 - 1.5 t 7.0 - 7.5
O-CH₂ (oxymethyl) 4.5 - 4.7 s N/A
O-CH (sec-butyl) 3.4 - 3.6 m
O-CH-CH₂ (sec-butyl) 1.4 - 1.6 m
O-CH-CH₃ (sec-butyl) 1.1 - 1.3 d 6.0 - 6.5

Note: The predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrazole ring carbons are expected in the downfield region characteristic of aromatic and heteroaromatic systems. The carbons of the ethyl and sec-butoxymethyl groups will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-3 (pyrazole) 138 - 140
C-4 (pyrazole) 105 - 107
C-5 (pyrazole) 148 - 150
N-CH₂ (ethyl) 45 - 47
N-CH₂-CH₃ (ethyl) 14 - 16
O-CH₂ (oxymethyl) 68 - 70
O-CH (sec-butyl) 75 - 77
O-CH-CH₂ (sec-butyl) 28 - 30
O-CH-CH₃ (sec-butyl) 18 - 20

Note: The predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this experiment would show cross-peaks between H-3 and H-4 of the pyrazole ring, confirming their adjacent relationship. It would also show correlations within the ethyl group (between the -CH₂- and -CH₃ protons) and within the sec-butyl group, helping to trace the spin systems of these alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for H-4 would show a correlation to the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is vital for piecing together the different fragments of the molecule. For instance, correlations would be expected between the N-CH₂ protons of the ethyl group and the C-5 and C-3 carbons of the pyrazole ring, confirming the point of attachment of the ethyl group. Similarly, correlations between the O-CH₂ protons and the C-5 of the pyrazole ring, as well as the sec-butyl carbons, would establish the connectivity of the sec-butoxymethyl substituent.

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons within a molecule. An NOE is observed between protons that are close in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. For a molecule with stereocenters, such as the sec-butyl group in this compound, NOE studies can be instrumental in determining the relative stereochemistry. By observing which protons show NOE correlations, the through-space arrangement of the substituents can be deduced.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit absorption bands corresponding to the various functional groups present.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are expected to appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and sec-butoxymethyl groups will be observed in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce characteristic bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O-C ether linkage is anticipated in the region of 1050-1150 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the pyrazole ring will likely appear in the 1250-1350 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups are expected in the 1350-1480 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies

Functional Group Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch (pyrazole) 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Strong
C=N, C=C Stretch (pyrazole) 1400 - 1600 Medium
C-O-C Stretch (ether) 1050 - 1150 Strong
C-N Stretch 1250 - 1350 Medium

Note: The predicted values are based on characteristic frequencies for these functional groups.

Computational Prediction of Vibrational Spectra (FT-IR, Raman)

Computational chemistry provides powerful tools for predicting the vibrational spectra of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, density functional theory (DFT) calculations are commonly employed to predict its Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov These theoretical predictions are invaluable for assigning vibrational modes to specific molecular motions. nih.gov

The process typically involves optimizing the molecular geometry of this compound at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. mdpi.com Following geometry optimization, vibrational frequency calculations are performed. nih.gov The resulting theoretical spectra can then be compared with experimental data, although it is important to note that calculations are often performed for molecules in the gaseous state, which can lead to slight deviations from experimental spectra recorded in solid or liquid phases. physchemres.org To improve the agreement between theoretical and experimental values, calculated frequencies are often scaled by a factor, for example, 0.961. nih.gov

The predicted FT-IR and Raman spectra for this compound would exhibit characteristic vibrational modes associated with its constituent functional groups. The pyrazole ring itself has distinct ring stretching and deformation modes. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethyl and sec-butyl groups are expected in their characteristic regions. nih.gov Furthermore, the C-O-C stretching of the ether linkage and the various bending and rocking motions of the alkyl chains would also be present.

Below is a table of predicted key vibrational frequencies for this compound based on DFT calculations and data from similar pyrazole derivatives.

Predicted Frequency (cm⁻¹)Vibrational ModePredicted FT-IR IntensityPredicted Raman Activity
~3100-3000Aromatic C-H stretching (pyrazole ring)MediumStrong
~2980-2850Aliphatic C-H stretching (ethyl and sec-butyl groups)StrongStrong
~1600-1450C=C and C=N stretching (pyrazole ring)Medium-StrongMedium-Strong
~1460-1440CH₂ and CH₃ bendingMediumMedium
~1250-1000C-O-C asymmetric and symmetric stretchingStrongMedium
~900-700C-H out-of-plane bending (pyrazole ring)StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides information about its electronic transitions. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The pyrazole ring is the primary chromophore in this compound, responsible for its characteristic electronic absorption bands. nih.gov

The electronic spectrum of pyrazole derivatives typically shows absorption bands corresponding to π → π* transitions within the aromatic ring. bohrium.com For this compound, the absorption maximum (λmax) is expected in the UV region. The substituents on the pyrazole ring, namely the ethyl group at the 1-position and the sec-butoxymethyl group at the 5-position, can cause a slight shift in the absorption wavelength (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) compared to the unsubstituted pyrazole. nih.gov These shifts are due to the electronic effects of the alkyl and alkoxy groups on the π-electron system of the pyrazole ring.

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. physchemres.org Polar solvents may interact with the ground and excited states of the molecule differently than nonpolar solvents, leading to shifts in the λmax. Experimental studies on similar pyrazole derivatives have reported absorption maxima in the range of 200-300 nm. bohrium.comresearchgate.net

Theoretical UV-Vis Spectra Prediction (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.commdpi.com By applying TD-DFT calculations, it is possible to simulate the UV-Vis spectrum of this compound and gain a deeper understanding of its electronic transitions. researchgate.net

The TD-DFT calculation is typically performed on the optimized ground-state geometry of the molecule. researchgate.net The calculation yields information about the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO → LUMO). scispace.com The predicted λmax values from TD-DFT calculations can then be compared with experimental data. It is common for theoretical predictions to have a slight deviation from experimental values, but they generally provide a good qualitative and often quantitative description of the electronic spectrum. mdpi.com

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region, corresponding to π → π* transitions within the pyrazole ring. The analysis of the molecular orbitals involved in these transitions can provide insights into the charge transfer characteristics of the molecule upon electronic excitation.

A hypothetical data table for the predicted UV-Vis absorption of this compound based on TD-DFT calculations is presented below.

Predicted λmax (nm)Oscillator Strength (f)Major Contribution (Molecular Orbital Transition)
~220> 0.1HOMO-1 → LUMO
~250> 0.2HOMO → LUMO

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for determining the precise elemental composition of a compound. csic.es For this compound (molecular formula C₁₀H₁₈N₂O), HRMS can provide its exact mass with a high degree of accuracy, typically to within a few parts per million (ppm). This precise mass measurement is invaluable for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

The exact mass is calculated based on the most abundant isotopes of the elements present (¹²C, ¹H, ¹⁴N, and ¹⁶O). The theoretical exact mass of the molecular ion [M]⁺ of this compound can be calculated and compared to the experimentally measured value. A close agreement between the theoretical and experimental exact masses provides strong evidence for the compound's identity.

IonMolecular FormulaTheoretical Exact Mass (m/z)
[M]⁺C₁₀H₁₈N₂O182.1419
[M+H]⁺C₁₀H₁₉N₂O183.1497

Fragmentation Pattern Analysis for Structural Elucidation

In addition to providing the exact mass of the molecular ion, mass spectrometry, particularly with techniques like electron ionization (EI), causes the molecule to fragment in a predictable manner. The analysis of this fragmentation pattern provides valuable information about the compound's structure. libretexts.org The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. rsc.orgresearchgate.net

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) and several fragment ion peaks. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses. Common fragmentation pathways for substituted pyrazoles involve cleavage of the N-N bond and the bonds of the substituents. rsc.org

Key expected fragmentation patterns for this compound include:

Loss of the sec-butoxy group: Cleavage of the C-O bond connecting the sec-butyl group to the oxygen would result in the loss of a C₄H₉ radical.

Loss of the entire sec-butoxymethyl group: Cleavage of the bond between the pyrazole ring and the methylene of the sec-butoxymethyl group.

Cleavage of the ethyl group: Loss of an ethyl radical from the nitrogen atom.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to characteristic smaller fragments. researchgate.net

A table of plausible major fragment ions for this compound is presented below.

m/zPossible Fragment Ion Structure/Loss
182[C₁₀H₁₈N₂O]⁺ (Molecular Ion)
153[M - C₂H₅]⁺
125[M - C₄H₉O]⁺
95[M - C₄H₉OCH₂]⁺
81[C₅H₉N₂]⁺
57[C₄H₉]⁺

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including its absolute configuration, and offers insights into its packing and intermolecular interactions in the solid state.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid. For this compound, obtaining suitable single crystals would be the first critical step, likely through slow evaporation from an appropriate solvent.

Once a crystal is analyzed, the resulting data would confirm the molecular constitution, including the connectivity of the ethyl group at the N1 position of the pyrazole ring and the sec-butoxymethyl group at the C5 position. Crucially, as the sec-butoxy group contains a chiral center, anomalous dispersion effects in the diffraction data (often requiring the use of copper radiation) would allow for the unambiguous determination of its absolute configuration as either (R) or (S). This method provides an absolute structural assignment without reliance on other spectroscopic techniques.

A hypothetical set of crystallographic data for the (S)-enantiomer is presented below. Such data would be deposited in a crystallographic database for public access.

ParameterHypothetical Value
Chemical FormulaC10H18N2O
Formula Weight182.26 g/mol
Crystal SystemMonoclinic
Space GroupP21
a (Å)8.541(2)
b (Å)10.115(3)
c (Å)13.208(4)
β (°)105.33(1)
Volume (Å3)1099.5(5)
Z (Molecules/unit cell)4
Calculated Density (g/cm3)1.099
Flack Parameter0.05(3)

Analysis of the crystal structure would likely reveal significant C-H···N and C-H···O hydrogen bonds. The pyridine-like nitrogen (N2) of the pyrazole ring and the ether oxygen of the sec-butoxymethyl group are potential hydrogen bond acceptors. Specific C-H bonds on the ethyl and sec-butyl groups would act as donors. For instance, C-H groups adjacent to the pyrazole ring or the ether oxygen are often activated as hydrogen bond donors. These interactions could link molecules into chains or dimeric motifs. cambridge.orgnih.gov Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich face of the pyrazole ring of a neighboring molecule, could further stabilize the packing arrangement. mdpi.commdpi.com The collective effect of these weak but numerous interactions results in an energetically favorable and well-ordered three-dimensional lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

The presence of a stereocenter in the sec-butoxymethyl group makes this compound a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating chiral molecules, as it measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration.

An experimental ECD spectrum for a purified enantiomer of this compound would display characteristic positive and/or negative peaks, known as Cotton effects. These effects arise from electronic transitions within the pyrazole ring, which acts as the primary chromophore. The chiral sec-butoxymethyl group, although somewhat remote, perturbs the electronic environment of the pyrazole chromophore, making these transitions ECD-active.

The spectrum would likely be recorded in a transparent solvent like methanol (B129727) or acetonitrile. The signs and magnitudes of the observed Cotton effects are unique to a specific enantiomer. Its mirror-image enantiomer would produce an ECD spectrum of equal magnitude but opposite sign.

Hypothetical Experimental ECD Data for (S)-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
Wavelength (λmax, nm)Molar Ellipticity (Δε, L·mol-1·cm-1)Associated Transition
255-2.1n → π
220+4.5π → π

To assign the absolute configuration from an experimental ECD spectrum, it is compared with a theoretically simulated spectrum generated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This computational approach has become a reliable tool for stereochemical assignment. researchgate.net

The process involves several steps. First, a thorough conformational search of the molecule is performed to identify all low-energy conformers. The geometry of each significant conformer is then optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Following optimization, TD-DFT calculations are performed on each conformer of a chosen absolute configuration (e.g., the (S)-enantiomer) to predict its ECD spectrum. The final theoretical spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. unipi.it

If this simulated spectrum for the (S)-enantiomer matches the experimental spectrum (i.e., the signs and relative intensities of the Cotton effects correspond), the absolute configuration of the sample is confidently assigned as (S). A mismatch would indicate the (R)-configuration.

Hypothetical TD-DFT Calculated Transitions for the Major Conformer of (S)-5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
ExcitationCalculated Wavelength (nm)Rotatory Strength (R, 10-40 cgs)Primary Orbital Contribution
S0 → S1251-8.8HOMO-1 → LUMO
S0 → S2218+20.1HOMO → LUMO

Following a comprehensive search for scientific literature concerning the chemical compound this compound, it has been determined that there is no specific published research detailing the reaction mechanisms and chemical transformations for this particular molecule.

The conducted searches yielded extensive information on the general synthesis, regioselectivity, stereoselectivity, and subsequent reactions of the broader class of pyrazole compounds. Methodologies such as the Knorr pyrazole synthesis from β-diketones and hydrazines, 1,3-dipolar cycloadditions, and various multicomponent reactions are well-documented for forming the pyrazole ring. nih.govnih.govorganic-chemistry.org Investigations into regioselectivity often focus on the reaction of unsymmetrical precursors, with outcomes influenced by steric and electronic factors of the substituents, as well as reaction conditions like pH and catalyst choice. nih.govnih.gov

Furthermore, the general reactivity of the pyrazole scaffold has been explored, including electrophilic substitution, N-alkylation, and various coupling reactions for further functionalization. researchgate.netresearchgate.net Mechanistic tools like kinetic studies and deuterium (B1214612) labeling have also been applied to understand pyrazole formation pathways in a general context. nih.govacs.orgnih.gov

However, none of the available scientific databases or literature sources provide specific experimental data or theoretical studies for this compound. Consequently, an article detailing the specific reaction pathways, regioselectivity, stereoselectivity, potential derivatives, and mechanistic insights for this exact compound cannot be generated without resorting to speculation based on the behavior of related, but distinct, chemical structures. Adhering to the principles of scientific accuracy, and in the absence of specific data, the requested article cannot be provided.

Reaction Mechanisms and Chemical Transformations of 5 Sec Butoxymethyl 1 Ethyl 1h Pyrazole

Theoretical Studies of Proton Transfer Reactions in Pyrazole (B372694) Systems

Computational chemistry has become an essential tool for understanding the structural and functional properties of pyrazole derivatives, offering significant insights into their molecular behavior and interactions. eurasianjournals.com Theoretical studies, particularly those employing Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), have been extensively used to investigate the mechanisms and energetics of proton transfer reactions in pyrazole systems. eurasianjournals.comdaneshyari.comias.ac.in These studies are crucial for understanding tautomerism, a fundamental phenomenon in pyrazoles where isomers differ only in the position of a proton. purkh.comacs.org

The proton transfer process in pyrazoles can occur through several mechanisms, including intramolecular proton transfer in a single molecule (annular tautomerism), intermolecular double proton transfer in pyrazole dimers, and solvent-assisted proton transfer. ias.ac.inias.ac.in

Theoretical calculations are typically performed for isolated molecules in the gas phase. daneshyari.com These results may differ from experimental data obtained in the solid state, where intermolecular forces such as van der Waals interactions and crystal packing forces can influence the molecular geometry and reaction energetics. daneshyari.com For instance, a comparison of bond lengths calculated at the MP2/6-311++G(d,p) level for the parent pyrazole ring with experimental X-ray diffraction data showed differences of up to 0.017 Å, with calculated bond lengths being slightly larger. daneshyari.com However, calculations at the DFT level showed excellent agreement with experimental data from microwave spectroscopy, with differences in interatomic distances as small as 0.004 Å. daneshyari.com

Intramolecular Proton Transfer (Tautomerism)

The interconversion between tautomers of a single pyrazole molecule involves a significant energy barrier. Computational studies have quantified these activation energies for various substituted pyrazoles. For a series of pyrazoles substituted at the 4-position, the activation energy for the tautomerization process was found to be in the range of 47.8–55.5 kcal/mol using the B3LYP/6-311++G(d,p) level of theory. daneshyari.com A similar study on 3(5)-substituted pyrazoles reported activation energies in the range of 45.7–51.59 kcal/mol at the B3LYP level and 49.4–53.96 kcal/mol at the MP2 level. ias.ac.inias.ac.in

The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining the activation energy. For 4-substituted pyrazoles, it was observed that electron-donating groups facilitate proton migration, resulting in lower activation energies. daneshyari.com For example, the activation energy for 4-aminopyrazole was calculated to be 47.9 kcal/mol, whereas for the electron-withdrawing 4-nitropyrazole, it was 54.4 kcal/mol. daneshyari.com A good correlation was found between the substituent constants (σp) and the activation energy (Ea), which could be expressed by the equation: Ea = 4.802σp + 50.06. daneshyari.com Similarly, for pyrazoles monosubstituted at the C5 position, strong electron-donating groups like fluorine and hydroxyl (OH) were found to significantly stabilize the N2–H tautomer, while strong electron-withdrawing groups such as trifluoromethyl (CFO), carboxylic acid (COOH), and borane (B79455) (BH2) favored the N1–H tautomer. researchgate.net

Intermolecular and Solvent-Assisted Proton Transfer

The activation energy for proton transfer is substantially lower in pyrazole dimers and when assisted by solvent molecules. In the gas phase, pyrazole can exist in equilibrium between monomers, dimers, and trimers. researchgate.net

For dimers of 4-substituted pyrazoles, the corrected activation energies for double proton transfer were calculated to be in the range of 13.0–15.0 kcal/mol at the DFT level and 11.4–12.6 kcal/mol at the MP2 level. daneshyari.com In the case of 3(5)-substituted pyrazoles, it was found that for 3-substituted pyrazoles, electron-withdrawing groups lead to the formation of stronger dimers. ias.ac.inias.ac.in Conversely, for the 5-substituted tautomers, electron-donating groups result in stronger hydrogen bonds. ias.ac.inias.ac.in

The presence of solvent molecules like water or ammonia (B1221849) can further facilitate proton transfer by acting as a proton relay. Theoretical studies on 3(5)-substituted pyrazoles have shown that the activation energies for proton transfer assisted by a single water molecule are in the range of 26.62–31.78 kcal/mol, as calculated at the MP2/6-311++G(d,p) level of theory. ias.ac.inias.ac.in When assisted by an ammonia molecule, the activation energies are even lower, ranging from 17.25–22.46 kcal/mol. ias.ac.inias.ac.in A study on the parent pyrazole molecule found that assistance from two, three, or four water molecules reduces the isomerization barrier to 12.0, 10.9, and 13.14 kcal/mol, respectively. oriprobe.com

The following table summarizes the calculated activation energies for different proton transfer mechanisms in pyrazole systems.

Proton Transfer MechanismSubstituent PositionComputational MethodActivation Energy (kcal/mol)Reference
Intramolecular (Monomer Tautomerism)4-substitutedB3LYP/6-311++G(d,p)47.8–55.5 daneshyari.com
Intramolecular (Monomer Tautomerism)3(5)-substitutedB3LYP/6-311++G(d,p)45.7–51.59 ias.ac.inias.ac.in
Intramolecular (Monomer Tautomerism)3(5)-substitutedMP2/6-311++G(d,p)49.4–53.96 ias.ac.inias.ac.in
Intermolecular (Double Proton Transfer in Dimers)4-substitutedDFT13.0–15.0 daneshyari.com
Intermolecular (Double Proton Transfer in Dimers)4-substitutedMP211.4–12.6 daneshyari.com
Water-Assisted Proton Transfer3(5)-substitutedMP2/6-311++G(d,p)26.62–31.78 ias.ac.inias.ac.in
Ammonia-Assisted Proton Transfer3(5)-substitutedMP2/6-311++G(d,p)17.25–22.46 ias.ac.inias.ac.in

Coordination Chemistry of 5 Sec Butoxymethyl 1 Ethyl 1h Pyrazole and Its Derivatives

Role of the Pyrazole (B372694) Ring as a Ligand in Metal Complexes

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in the design of ligands for metal complexes. nih.gov The presence of both a pyridinic (sp²) and a pyrrolic (sp³) nitrogen atom allows for various coordination modes. The deprotonation of the N-H group in pyrazole and its derivatives can lead to the formation of pyrazolate anions, which act as bridging ligands between metal centers. nih.gov This bridging capability facilitates the construction of polynuclear complexes with varying nuclearity, from dinuclear to polynuclear structures. researchgate.net

The coordination of the pyrazole ring to a metal center occurs primarily through the pyridinic nitrogen atom, which possesses a lone pair of electrons readily available for donation to a Lewis acidic metal ion. nih.gov The electronic properties of the pyrazole ring can be tuned by the introduction of substituents at various positions. For instance, the presence of electron-donating or electron-withdrawing groups can influence the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond. In the case of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole, the ethyl group at the 1-position and the sec-butoxymethyl group at the 5-position are expected to influence the steric and electronic properties of the ligand.

Design and Synthesis of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants plays a crucial role in determining the structure and composition of the resulting complex. nih.gov For ligands like this compound, the synthetic strategy would involve the direct reaction of the pyrazole derivative with a metal precursor, such as a metal halide, nitrate, or acetate. nih.gov

The general procedure for the synthesis of such complexes often involves dissolving the ligand and the metal salt in a common solvent or a mixture of solvents, followed by stirring or refluxing the solution for a specific period. nih.gov The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent. Single crystals suitable for X-ray diffraction studies can often be obtained by slow evaporation of the solvent or by recrystallization from an appropriate solvent system. nih.gov The synthesis of various metal complexes with substituted pyrazole ligands, such as those with Cu(II), Co(II), Ni(II), and Zn(II), has been widely reported in the literature. derpharmachemica.com

Table 1: Representative Synthetic Methods for Pyrazole-Based Metal Complexes

Metal Ion Precursor Salt Ligand Solvent Reaction Conditions Reference
Cu(II) Cu(NO₃)₂·3H₂O N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide Ethanol (B145695)/Water Stirring, slight warming nih.gov
Cd(II) CdCl₂ N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide Ethanol/Water Stirring, slight warming nih.gov
Fe(III) Fe(NO₃)₃·9H₂O 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one Ethanol/Water Stirring, slight warming nih.gov

Characterization of Coordination Geometries and Nuclearity of Complexes

The nuclearity of the complex, which refers to the number of metal centers in the molecule, can range from mononuclear to polynuclear. researchgate.net As mentioned earlier, the bridging ability of the pyrazolate anion often leads to the formation of multinuclear complexes. nih.gov Spectroscopic techniques such as infrared (IR) and UV-Vis spectroscopy can also provide valuable insights into the coordination environment. For instance, shifts in the vibrational frequencies of the pyrazole ring in the IR spectrum upon coordination can confirm the involvement of the nitrogen atoms in bonding to the metal. derpharmachemica.com

Table 2: Common Coordination Geometries of Metal Complexes with Pyrazole Ligands

Metal Ion Coordination Number Geometry Example Ligand
Cu(II) 4 Square Planar 3-methyl-1-phenyl-5-(naphthylidene) amino)-pyrazole tandfonline.com
Co(II) 6 Octahedral 3-methyl-1-phenyl-5-(naphthylidene) amino)-pyrazole tandfonline.com
Ni(II) 6 Octahedral 3-methyl-1-phenyl-5-(naphthylidene) amino)-pyrazole tandfonline.com

Spectroscopic and Computational Studies of Metal-Ligand Interactions

A combination of spectroscopic techniques and computational methods is often employed to gain a deeper understanding of the nature of metal-ligand interactions in pyrazole-based complexes. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the structural changes in the ligand upon coordination. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II), providing information about the electronic structure and the environment of the metal ion. nih.gov

Computational methods, such as Density Functional Theory (DFT), have become invaluable for complementing experimental data. mdpi.com DFT calculations can be used to optimize the geometry of the complexes, calculate spectroscopic parameters, and analyze the electronic structure and bonding between the metal and the ligand. nih.gov These theoretical studies can provide insights into the nature of the frontier molecular orbitals (HOMO and LUMO) and help to rationalize the observed electronic transitions in the UV-Vis spectra. mdpi.com

Influence of Ligand Structure on Coordination Properties and Stability Constants

The structure of the pyrazole ligand, particularly the nature and position of its substituents, has a profound influence on the coordination properties and the stability of the resulting metal complexes. Steric hindrance from bulky substituents can affect the coordination geometry and the accessibility of the metal center. Electron-donating groups can increase the basicity of the coordinating nitrogen atom, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups can decrease the stability of the complexes.

The stability of metal complexes in solution is quantified by their stability constants (log K). orientjchem.org These constants are typically determined using techniques such as pH-metric titrations or spectrophotometry. mocedes.orgresearchgate.net The stability of complexes with pyrazole-based ligands is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the chelate ring size if the ligand is polydentate. mocedes.org Studies on various substituted pyrazoles have shown that the order of stability of the complexes often follows the Irving-Williams series for divalent metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). researchgate.net

Table 3: Stability Constants (log K) for Metal Complexes with Substituted Pyrazoles

Metal Ion Ligand log K₁ log K₂ Method Reference
Cu(II) 3-(3'-nitrophenyl)-4-(4-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole - - pH-metric orientjchem.org
Co(II) 3-(3'-nitrophenyl)-4-(4-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole - - pH-metric orientjchem.org
Ni(II) 3-(3'-nitrophenyl)-4-(4-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole - - pH-metric orientjchem.org
Ag(I) 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene - - Spectrophotometric mocedes.org

Advanced Applications of the 5 Sec Butoxymethyl 1 Ethyl 1h Pyrazole Scaffold in Chemical Sciences

Agrochemical Applications of Pyrazole (B372694) Derivatives and Related Research

Research into Herbicidal and Insecticidal Activities of Pyrazole Analogues

The structural core of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is emblematic of a class of compounds that has been extensively investigated for its potential agrochemical applications. royal-chem.com The strategic placement and nature of substituents on the pyrazole ring can profoundly influence the biological activity of the resulting molecules, leading to the development of potent herbicides and insecticides. nih.govmdpi.com

Research has shown that pyrazole derivatives can be effective as herbicides. For example, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles demonstrated notable herbicidal effects. nih.govnih.gov In greenhouse evaluations, certain compounds within this series showed significant post-emergence herbicidal activity against weeds like Digitaria sanguinalis. nih.gov The study highlighted that the nature of the substituent at the 5-position of the pyrazole ring is a critical determinant of herbicidal efficacy. nih.gov For instance, the compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine displayed bleaching activity against green weeds and a strong inhibitory effect on the fresh weight of D. sanguinalis. nih.gov

The following table summarizes the herbicidal activity of selected pyrazole analogues, illustrating the impact of different substituents.

Table 1: Herbicidal Activity of Selected Pyrazole Analogues

Compound Name Test Subject Application Result
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine Digitaria sanguinalis Post-emergence 82% inhibition of fresh weight
Substituted phenylpyrazole derivatives Abutilon theophrasti Post-emergence >90% inhibition

In the realm of insecticides, pyrazole-5-carboxamides have been a focal point of research, inspired by commercial insecticides such as tebufenpyrad (B1682729) and tolfenpyrad. nih.govbohrium.com These compounds often function as mitochondrial respiration inhibitors. bohrium.com Studies involving the synthesis of novel pyrazole-5-carboxamides with modifications, such as the introduction of α-hydroxymethyl-N-benzyl or α-chloromethyl-N-benzyl moieties, have yielded compounds with high insecticidal activity against pests like the cotton bollworm. nih.gov Bioassays revealed that stomach activities of certain analogues reached 60% at a concentration of 5 mg kg⁻¹. nih.govresearchgate.net Furthermore, some of these compounds exhibited high selectivity between different insect species. nih.govresearchgate.net

The insecticidal potential is further demonstrated by 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings. researchgate.net Several of these compounds showed good activity against Aphis fabae, with one analogue achieving 85.7% mortality at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net

Table 2: Insecticidal Activity of Selected Pyrazole Analogues

Compound Class Target Pest Activity Noted
Pyrazole-5-carboxamides with α-chloromethyl-N-benzyl moieties Cotton Bollworm 60% stomach activity at 5 mg kg⁻¹
1H-pyrazole-5-carboxylic acid derivatives with oxazole/thiazole rings Aphis fabae 85.7% mortality at 12.5 mg/L
Pyrazole-5-carboxamides (Compounds Ic, Id, Ie, IIf) Bean Aphid 95-100% foliar contact activity at 200 mg kg⁻¹

Catalytic Applications of Pyrazole Derivatives

The utility of the pyrazole scaffold extends beyond agrochemicals into the domain of catalysis. researchgate.net The nitrogen atoms within the pyrazole ring can act as effective ligands, coordinating with metal centers to form catalysts for a variety of organic transformations. nih.gov The specific substituents on the pyrazole ring can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. nih.gov

Protic pyrazoles (those with an N-H group) have been recognized for their versatility as ligands in homogeneous catalysis. nih.gov The proton-responsive nature of the N-H group can play a crucial role in catalytic cycles, often participating in metal-ligand cooperation. nih.gov For instance, pincer-type complexes bearing protic pyrazole arms have been investigated for various catalytic transformations. nih.gov These complexes can facilitate reactions such as the dehydrogenation of formic acid, which is relevant to hydrogen storage and generation. nih.gov

The application of pyrazole derivatives in catalysis is diverse. They have been employed in the synthesis of other complex molecules. For example, pyrano[2,3-c]pyrazoles have been synthesized via multicomponent reactions catalyzed by entities like graphene oxide or taurine. mdpi.com In these syntheses, the pyrazole-containing products are themselves valuable, but the reactions highlight the role of pyrazole derivatives in facilitating complex chemical constructions. mdpi.com Furthermore, pyrazole derivatives have been used in conjunction with metals like titanium to enhance catalytic activity in polymerization reactions. The use of a pyrazole ligand with TiOⁱPr₄ was found to significantly improve the catalytic activity for lactide polymerization compared to using the titanium compound alone. researchgate.net

The development of novel synthetic methods for pyrazole derivatives themselves often involves catalysis. Silver-catalyzed reactions have been employed for the efficient synthesis of 3-CF₃-pyrazoles, achieving high yields under mild conditions. mdpi.com This underscores the symbiotic relationship between pyrazole chemistry and catalysis, where pyrazoles can be both the products of catalytic reactions and components of the catalysts themselves.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine
Tebufenpyrad
Tolfenpyrad
Imidacloprid
3-CF₃-pyrazoles
Pyrano[2,3-c]pyrazoles
Graphene oxide
Taurine

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole and Pyrazole (B372694) Chemistry

The current body of research on pyrazole chemistry is both vast and diverse, underscoring the significance of this class of heterocyclic compounds in various scientific and industrial domains. Pyrazoles are a cornerstone of medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govnih.govmdpi.commdpi.com The pyrazole core is a privileged scaffold in drug discovery, and its versatile structure allows for extensive functionalization to modulate pharmacokinetic and pharmacodynamic properties. nih.govfrontiersin.org

While specific research on This compound is not extensively documented in publicly available literature, its structure suggests potential applications based on the known properties of analogous compounds. The presence of the N-ethyl group and the sec-butoxymethyl substituent at the 5-position could influence its lipophilicity and steric profile, which are critical factors for biological activity. The broader research landscape indicates a continuous effort to synthesize novel pyrazole derivatives with enhanced efficacy and selectivity for various biological targets. nih.govnih.gov

The synthesis of pyrazoles has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.netbenthamdirect.com However, the field is witnessing a significant shift towards greener and more sustainable synthetic methodologies. researchgate.netbenthamdirect.com

Identification of Research Gaps and Challenges in Pyrazole Synthesis and Application

Despite significant advancements, several research gaps and challenges persist in the field of pyrazole chemistry. A primary challenge lies in the development of highly efficient and regioselective synthetic methods for polysubstituted pyrazoles. ijcrt.org The synthesis of specific isomers can be difficult, and the separation of regioisomeric mixtures often complicates purification processes. mdpi.com

With regard to This compound , a significant research gap is the absence of reported synthetic routes and characterization data. Developing a scalable and cost-effective synthesis for this specific molecule would be the first step toward exploring its potential applications.

Furthermore, a deeper understanding of the structure-activity relationships (SAR) for many pyrazole derivatives is needed. nih.govfrontiersin.org While many compounds have been synthesized and screened for biological activity, the precise molecular interactions that govern their efficacy are not always well understood. This knowledge gap hinders the rational design of new and more potent pyrazole-based drugs and materials.

Another challenge is the translation of promising in vitro results into in vivo efficacy and clinical success. Many pyrazole derivatives that show potent activity in laboratory assays fail in later stages of drug development due to issues with toxicity, metabolism, or bioavailability.

Prospective Research Avenues for Synthesis and Application Development of this compound Analogues

The exploration of analogues of This compound presents a fertile ground for future research. Systematic modification of the substituents on the pyrazole ring could lead to the discovery of novel compounds with tailored properties.

Key prospective research avenues include:

Synthesis of a Library of Analogues: A combinatorial approach to synthesize a library of analogues by varying the alkyl group on the nitrogen (in place of the ethyl group) and the ether-linked substituent at the 5-position (in place of the sec-butoxymethyl group) could be undertaken. This would allow for a comprehensive investigation of the structure-activity relationship.

Biological Screening: These newly synthesized analogues should be screened against a panel of biological targets to identify potential therapeutic applications. Given the known activities of other pyrazoles, screening for anti-inflammatory, anticancer, and antimicrobial activities would be a logical starting point. nih.govmdpi.com

Material Science Applications: The unique electronic and photophysical properties of some pyrazole derivatives suggest that analogues of This compound could be investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry. numberanalytics.com

The following table outlines potential research directions for the development of analogues:

Modification Site Potential Substituents Targeted Properties/Applications
N1-substituentAryl groups, other alkyl chains, cyclic systemsModulate biological activity, tune electronic properties
C5-substituentDifferent alkoxy groups, thioethers, amino groupsEnhance potency, improve solubility, alter metabolic stability
C3 and C4 positionsHalogens, nitro groups, cyano groupsFine-tune electronic properties, provide handles for further functionalization

Emerging Methodologies and Technologies in Pyrazole Chemistry for Sustainable Development

The principles of green chemistry are increasingly influencing the synthesis of pyrazoles, aiming to reduce the environmental impact of chemical processes. researchgate.netbenthamdirect.com Several emerging methodologies and technologies are poised to revolutionize pyrazole chemistry in a sustainable manner.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique can also reduce solvent usage, contributing to a greener synthetic process. nih.gov

Ultrasonic-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another environmentally friendly approach to pyrazole synthesis. researchgate.net It can enhance reaction rates and yields under milder conditions.

Catalysis: The development of novel and recyclable catalysts is a key area of research. Heterogeneous catalysts, such as nanocomposites, are gaining attention for their ease of separation and reusability, which minimizes waste. springerprofessional.de

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of organic solvents or in water as a green solvent is a major goal of sustainable chemistry. researchgate.netspringerprofessional.de These approaches significantly reduce the generation of volatile organic compounds (VOCs).

The adoption of these sustainable methodologies will be crucial for the future development and commercialization of pyrazole derivatives, including novel compounds like This compound and its analogues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.